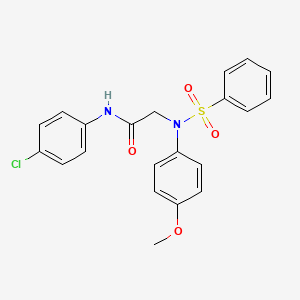
2-(6-chloro-1H-indol-1-yl)-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-chloro-1H-indol-1-yl)-N-cyclopentylacetamide, also known as RO-3306, is a selective inhibitor of cyclin-dependent kinase 1 (CDK1). It is a small molecule that has been widely used in scientific research for its ability to arrest cells in the G2 phase of the cell cycle.
Mécanisme D'action
2-(6-chloro-1H-indol-1-yl)-N-cyclopentylacetamide selectively inhibits CDK1 by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream targets and ultimately leads to cell cycle arrest in the G2 phase.
Biochemical and Physiological Effects:
This compound has been shown to induce G2/M arrest in a variety of cell types, including cancer cells. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, this compound has been shown to enhance the efficacy of chemotherapy in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(6-chloro-1H-indol-1-yl)-N-cyclopentylacetamide in lab experiments is its selectivity for CDK1. This allows researchers to specifically investigate the role of CDK1 in cell cycle regulation without affecting other CDKs. However, one limitation is that this compound is not a reversible inhibitor, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 2-(6-chloro-1H-indol-1-yl)-N-cyclopentylacetamide in scientific research. One area of interest is the development of more potent and selective CDK1 inhibitors. Another area of interest is the investigation of the role of CDK1 in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, this compound may have potential in the development of new cancer therapies.
Méthodes De Synthèse
The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-cyclopentylacetamide involves the reaction of 6-chloroindole with cyclopentylacetylene followed by amination with dimethylamine and acetylation with acetic anhydride. The final product is obtained through recrystallization.
Applications De Recherche Scientifique
2-(6-chloro-1H-indol-1-yl)-N-cyclopentylacetamide has been extensively used in scientific research as a tool to investigate the role of CDK1 in cell cycle regulation. It has been used to study the effects of CDK1 inhibition on mitotic spindle formation, DNA damage response, and apoptosis. It has also been used to investigate the role of CDK1 in the development of cancer and other diseases.
Propriétés
IUPAC Name |
2-(6-chloroindol-1-yl)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-12-6-5-11-7-8-18(14(11)9-12)10-15(19)17-13-3-1-2-4-13/h5-9,13H,1-4,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJOIOBPSPCJOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6107871.png)
![ethyl 5-(butyryloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B6107878.png)

![N-(1-phenylethyl)-2-{[6-phenyl-4-(trifluoromethyl)-1,4,5,6-tetrahydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6107894.png)
![1-(2-pyrimidinyl)-4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-1,4-diazepane bis(trifluoroacetate)](/img/structure/B6107897.png)

![3-{1-[(5-acetyl-3-thienyl)methyl]-3-piperidinyl}-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B6107900.png)

![4-tert-butyl-N-(4-{[(3,4-dimethoxyphenyl)acetyl]amino}phenyl)benzamide](/img/structure/B6107911.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B6107931.png)
![N-cyclopropyl-7-(difluoromethyl)-5-(4-methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6107942.png)
![3,4-dimethyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6107957.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-iodobenzamide](/img/structure/B6107965.png)
![7-(3-cyclopentylalanyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6107974.png)